Potassium acetate hydrate

Overview

Description

Potassium acetate hydrate is a chemical compound with the molecular formula KCH3COO. It is a white crystalline powder that is highly soluble in water. It is commonly used in the laboratory for various applications due to its unique properties.

Scientific Research Applications

Water-in-Salt Electrolyte for Potassium-Ion Batteries

- Electrolyte Composition: Potassium acetate in concentrated form serves as a water-in-salt electrolyte. This composition provides a wide potential window and facilitates the reversible operation of KTi2(PO4)3, an anode material in potassium-ion batteries that typically only functions in nonaqueous electrolytes (Leonard et al., 2018).

Crystallographic Properties Analysis

- Heat Treatments: The crystallographic properties of potassium acetate powder have been analyzed, particularly how these properties change before and after various heat treatments. This study provided insights into the crystal structures and transformations under different conditions (Gasgnier & Petit, 1994).

Environmental Remediation and Industrial Applications

- Kaolinite Intercalation: Potassium acetate is intercalated with kaolinite, revealing insights into the material's atomic structure and changes upon heating. This has implications for environmental remediation and industrial applications (White et al., 2011).

Coke Growth Inhibition in Thermal Cracking

- Coking Inhibitor: Potassium acetate has been used as a coking inhibitor in light naphtha cracking, showing potential to reduce coking significantly (Wang Zhiyuan et al., 2011).

Catalysis in Carbon Oxidation

- Catalytic Effects: The catalytic effects of potassium acetate on the oxidation of carbon/carbon composites have been characterized, demonstrating its potential in applications like aircraft brake systems (Wu & Radovic, 2005).

Solubility in Various Solvents

- Solubility Research: Research on the solubility of potassium acetate in different solvents, such as water and ethanol, provides valuable data for potential applications in various fields, including reverse electrodialysis power generation systems (Wu et al., 2019).

Biomedical Applications

- Neuron Marking: Potassium acetate has been used in solutions for marking neurons in scientific studies, contributing to advancements in neuroscience research (Thomas & Wilson, 1966).

Materials Science

- Hydrophilic Material Preparation: Radiation grafting of poly(ethylene-co-vinyl acetate) with potassium acetate has been explored for creating hydrophilicmaterials, highlighting its potential in medical device manufacturing (Ringrose & Kronfli, 2000).

Soil Potassium Uptake

- Agricultural Research: The use of cation-exchange resins for extracting soil potassium, where potassium acetate plays a role, is an area of research with implications for soil fertility studies (Arnold, 1958).

Flexibility in Drilling Fluids

- Drilling Fluid Additive: Potassium acetate has been effective as a drilling fluid additive, offering improved efficiency and environmental acceptability compared to other materials (Gillenwater & Ray, 1989).

Chemical Synthesis

- Alkylation Activation: It has been used to activate alkylation reactions, demonstrating its utility in chemical synthesis (Bram et al., 1990).

Fermentation Process

- Biotechnological Production: The fermentation of dextrose with Clostridium thermoaceticum for producing potassium acetate showcases its potential in biotechnological applications (Shah et al., 1997).

High Purity Production

- Technological Development: Research on the crystallization of potassium acetate from aqueous solutions has led to the development of a technological scheme for producing high-purity potassium acetate (Fakeev et al., 2012).

Soil Science

- Exchangeability in Soil Fractions: The study of potassium acetate's role in the exchangeability of soil potassium across different soil fractions has implications for understanding soil chemistry and fertility (Merwin & Peech, 1951).

Mechanism of Action

Target of Action

Potassium acetate hydrate primarily targets cell membranes . Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells . The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential .

Mode of Action

This compound interacts with its targets by maintaining the balance between potassium and sodium ions, which is crucial for the cell’s ability to generate an action potential . This “spike” of electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Biochemical Pathways

This compound affects the potassium-sodium balance in the body, which is a key part of many biochemical pathways . This balance is maintained by ion pumps in the cell membrane . Disruptions in this balance can lead to various health issues, including hypokalemia .

Pharmacokinetics

It is known that potassium ions are soluble in water , which suggests that they can be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The result of this compound’s action at the molecular and cellular level is the maintenance of the membrane potential . This allows cells to generate an action potential, which is critical for various body functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to act as a deicer suggests that it is less aggressive on soils and much less corrosive, making it preferred for use on airport runways . Furthermore, its solubility in water suggests that it can be readily absorbed and distributed in the body, which could influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Potassium acetate hydrate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to precipitate dodecyl sulfate (DS) and DS-bound proteins in molecular biology . The nature of these interactions is primarily ionic, given the presence of the potassium cation and the acetate anion in the compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a crucial role in maintaining the electrolyte balance in the body, which is essential for normal cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to donate the acetate ion, which can then participate in various biochemical reactions. For example, it can be involved in the formation of acetyl-CoA, a key molecule in many metabolic pathways . The potassium ion, on the other hand, plays a crucial role in maintaining the cell’s electrical balance and contributes to nerve impulse transmission and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is a stable compound, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can contribute to the acetyl-CoA pool, which is a central molecule in many metabolic pathways, including the citric acid cycle . The potassium ion is also essential for the proper functioning of several enzymes and transport proteins.

Transport and Distribution

This compound can be transported and distributed within cells and tissues. The potassium ion can move across cell membranes via specific potassium channels, contributing to the maintenance of the cell’s electrical potential . The acetate ion can be transported into the mitochondria, where it can contribute to the acetyl-CoA pool .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. The potassium ion is found throughout the cell, while the acetate ion is often found in the mitochondria, where it contributes to the formation of acetyl-CoA . The specific localization can depend on various factors, including the presence of specific transport proteins and the metabolic needs of the cell.

properties

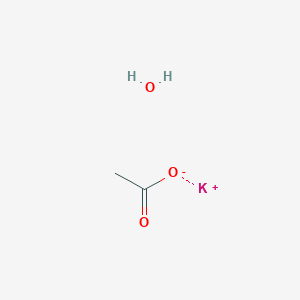

IUPAC Name |

potassium;acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.K.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYVPVNGUXMWMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.